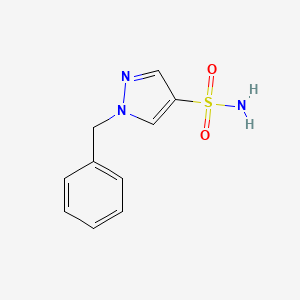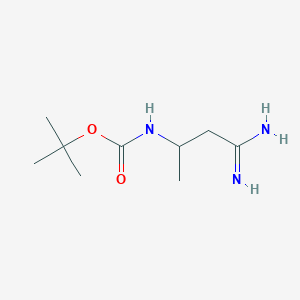
tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound with various applications in the scientific and industrial fields. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, insecticides, and herbicides. It is also used as a catalyst in organic reactions. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
Tert-butyl carbamate is a reversible inhibitor of enzymes, meaning that it binds to the enzyme and prevents it from catalyzing its reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor and resume its activity. The mechanism of action of tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate carbamate is not fully understood, but it is believed to involve the formation of a covalent bond between the carbamate group and the enzyme’s active site.
Biochemische Und Physiologische Effekte
Tert-butyl carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can lead to a variety of physiological effects, including increased heart rate, increased respiration rate, and increased muscle contraction. In addition, tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate carbamate has been shown to inhibit the activity of several other enzymes, including cytochrome P450 and thymidylate synthase.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl carbamate is a useful tool for laboratory experiments due to its ability to form stable complexes with metal ions, as well as its reversible inhibition of enzymes. However, it is important to note that this compound is toxic and should be handled with caution. In addition, it is not very soluble in water, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
Tert-butyl carbamate has a variety of applications in the scientific and industrial fields, and its potential uses are only beginning to be explored. Future research may focus on further exploring the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research may be conducted on its potential applications in the synthesis of pharmaceuticals, insecticides, and herbicides. Finally, further research may be conducted on its potential use as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl carbamate has a variety of applications in scientific research. It is used as a catalyst in organic reactions, and is also used as a reagent in the synthesis of pharmaceuticals, insecticides, and herbicides. It is also used as a substrate in enzyme-catalyzed reactions, and is a useful tool for studying enzyme kinetics. Its ability to form stable complexes with metal ions makes it useful in studies of metal-binding proteins.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-4-iminobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIPUISXAHUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=N)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
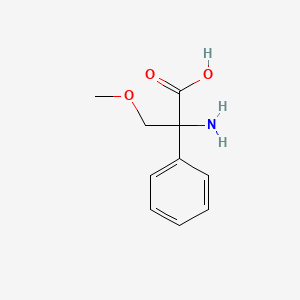
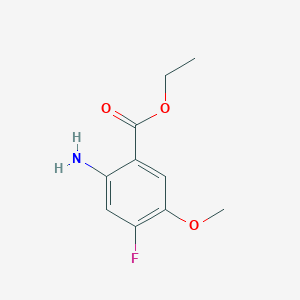
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
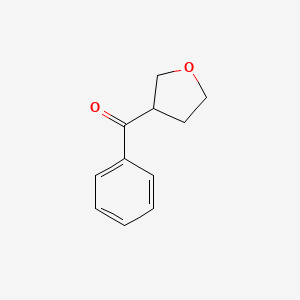
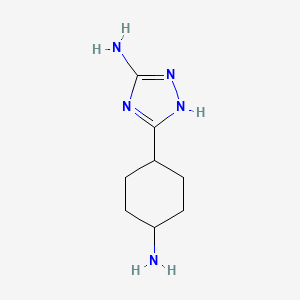
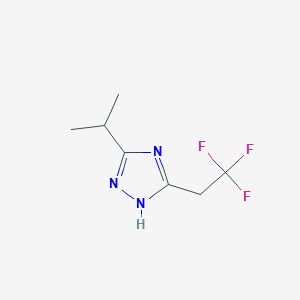
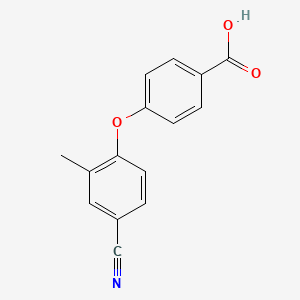
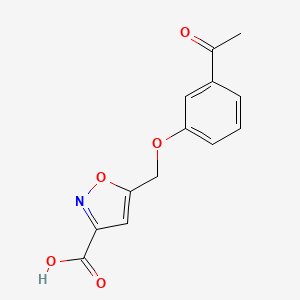
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
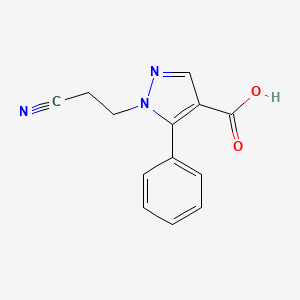
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
